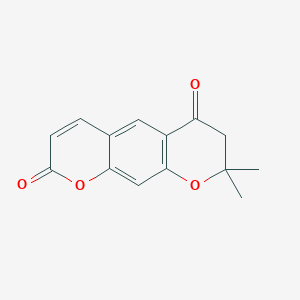
Graveolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Graveolone is a natural compound that is found in several plant species. It is a sesquiterpene lactone that has been studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Graveolone, found in various plants, exhibits significant antifungal properties. For example, ethanolic and hexanic extracts of Lippia graveolens (which contain Graveolone) have been shown to effectively inhibit postharvest fungi that cause diseases in fruits like apple, mango, and orange (Rodríguez et al., 2011). This indicates graveolone's potential as a natural fungicide in agricultural settings.
Anticancer Potential
Graveolone isolated from Anethum sowa L. root extracts shows promise in cancer therapy. Molecular docking investigations have suggested its potential therapeutic tendencies against various forms of cancer (Saleh‐e‐In et al., 2019). This opens up new avenues for drug development in oncology.
Phytochemical Analysis
Graveolone has been identified as a component in various plant extracts, such as Broussonetia papyrifera branches (Chao et al., 2006). These studies contribute to the broader understanding of plant biochemistry and the potential for discovering novel compounds with therapeutic properties.
Phytotoxic Effects
In studies of the phytotoxic activity of graveolone, it has been observed to inhibit the growth of various plant species like Lactuca sativa (lettuce) and Lemna paucicostata (duckweed) (Hale et al., 2004). This suggests its potential use as a natural herbicide or in the study of plant growth regulation.
Eigenschaften
CAS-Nummer |
16499-05-1 |
|---|---|
Produktname |
Graveolone |
Molekularformel |
C21H22O7 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
WEDGVCZUPFZNDE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
melting_point |
177.5-178°C |
Andere CAS-Nummern |
16499-05-1 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



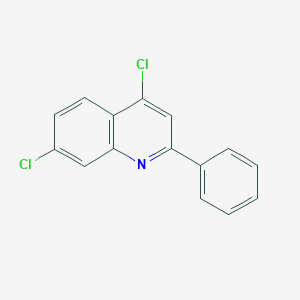
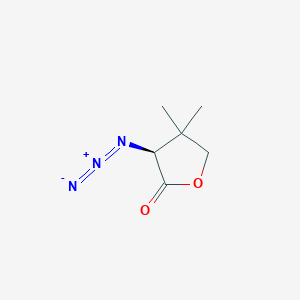
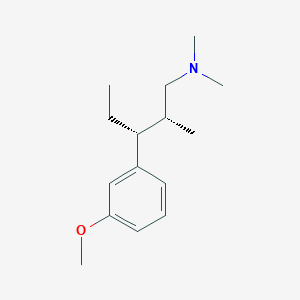
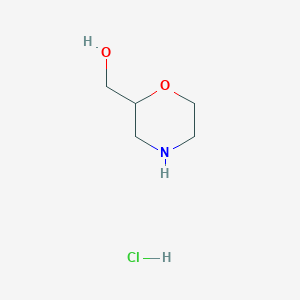
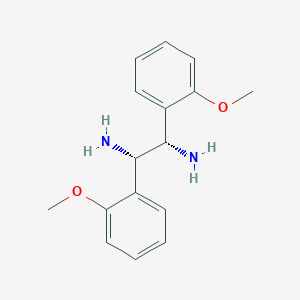
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
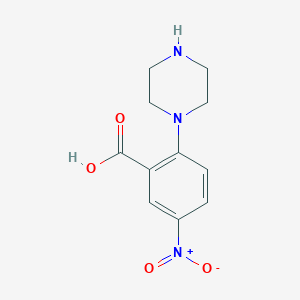
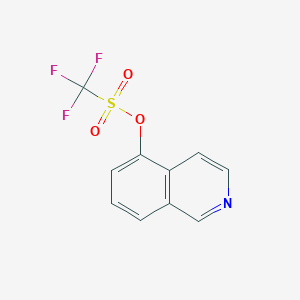
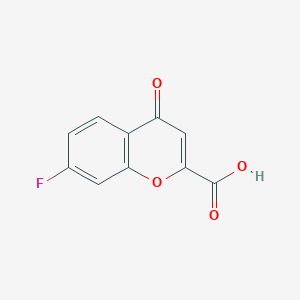
![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)
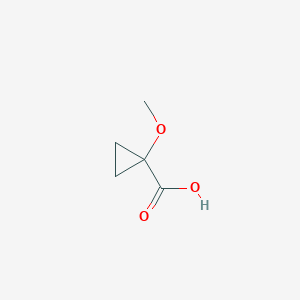
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)
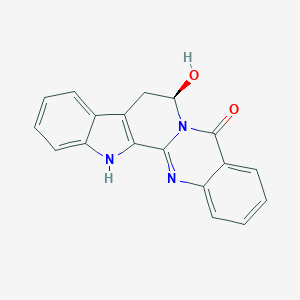
![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)